molecular formula C6H9Cl3N2 B1371240 (3-Chloropyridin-2-yl)methanamine dihydrochloride CAS No. 342816-31-3

(3-Chloropyridin-2-yl)methanamine dihydrochloride

Cat. No. B1371240
M. Wt: 215.5 g/mol
InChI Key: OYXCTHVMOQFONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl3N2 . It has a molecular weight of 215.5 g/mol. This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The InChI code for “(3-Chloropyridin-2-yl)methanamine dihydrochloride” is 1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(3-Chloropyridin-2-yl)methanamine dihydrochloride” has a molecular weight of 215.5 g/mol. The compound is stored at a temperature of 4 degrees Celsius . It is shipped with an ice pack to maintain this temperature during transport .

Scientific Research Applications

1. Anticonvulsant Agents

Research has shown the potential of Schiff bases of 3-aminomethyl pyridine, a category including compounds similar to (3-Chloropyridin-2-yl)methanamine dihydrochloride, as anticonvulsant agents. These compounds were synthesized and demonstrated protective effects against seizures in various models, with some showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).

2. Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which is structurally related to (3-Chloropyridin-2-yl)methanamine dihydrochloride, have been synthesized and shown to exhibit photocytotoxic properties in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).

3. Catalytic Applications

Unsymmetrical NCN' and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This research indicates potential applications in catalysis (Roffe et al., 2016).

4. Hydroxylation of Alkanes

Diiron(III) complexes with tridentate 3N ligands, including bis(pyridin-2-ylmethyl)amine, have been studied as catalysts for selective hydroxylation of alkanes, demonstrating potential industrial and chemical synthesis applications (Sankaralingam & Palaniandavar, 2014).

5. Anticancer Activity

Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, such as phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have been shown to have remarkable photocytotoxicity in various cancer cells, indicating potential applications in cancer treatment (Basu et al., 2015).

6. Ligand Exchange and Spin State Equilibria

Studies on Fe(II) complexes based on pentadentate ligands like N4Py, which includes 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, have revealed insights into ligand exchange and spin state equilibria, contributing to the understanding of metal-ligand interactions in solution (Draksharapu et al., 2012).

7. Enhancement of Oxidative DNA Cleavage

Research on [Fe(II)(N4Py)CH3CN] complexes has shown enhancement in the rate of outer sphere electron transfer to oxygen under UV or visible irradiation, leading to an increased oxidative DNA cleavage activity. This suggests applications in biochemistry and molecular biology (Draksharapu et al., 2012).

8. Ring-Opening Polymerisation of Rac-Lactide

Zinc(II) complexes bearing camphor-based iminopyridines have been synthesized and shown to be effective in initiating the ring-opening polymerisation of rac-lactide, indicating potential uses in polymer science (Kwon et al., 2015).

9. Selective Detection of Metal Ions

Compounds formed from the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, including (pyridine-2-yl)methanamine, have been shown to effectively and selectively detect Hg and Ni ions, suggesting applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

10. Inhibition of Lysyl Oxidase-Like 2 Enzyme

Novel LOXL2 enzyme inhibitors have been developed, including 2-substituted pyridine-4-ylmethanamines, demonstrating selective inhibition over other amine oxidases. This research suggests potential therapeutic applications (Hutchinson et al., 2017).

Safety And Hazards

“(3-Chloropyridin-2-yl)methanamine dihydrochloride” is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . In case of contact, immediate medical attention is required .

properties

IUPAC Name

(3-chloropyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXCTHVMOQFONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625815
Record name 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropyridin-2-yl)methanamine dihydrochloride

CAS RN

342816-31-3
Record name 1-(3-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 738 mg (5.16 mmol) of 3-chloro-2-(hydroxymethyl)pyridine in 10 mL of toluene, was added 2.13 g (7.74 mmol) of diphenylphosphoryl azide followed by 1.18 g (7.74 mmol) of DBU. After stirring at room temperature overnight, the reaction was partitioned between EtOAc and sat. aq. NaHCO3. The organic layer was separated and the aqueous phase was washed with EtOAc (3×). The combined organic extracts were dried (MgSO4) and concentrated to a dark oil. This resultant crude residue was chromatographed on SiO2 using 10:90 EtOAc-hexanes to afford the title compound contaminated with an aromatic impurity. Triphenylphosphine (1.63 g, 6.20 mmol) was added to a solution of the crude azide in THF:H2O (10:0.5 mL). After stirring overnight, the reaction was concentrated. This residue was diluted with EtOAc, and HCl (2.6M in ]EtOAc) was added dropwise to precipitate out the amine hydrochloride. Stirring was continued for 20 min, after which time the mixture was filtered and rinsed with EtOAc to afford the title compound as a white solid: 1H NMR (CD3OD) δ8.57 (d, 1H, 4.7 Hz), 7.94 (d, 1H, 8.1 Hz), 7.44 (dd, 1H, 4.7, 8.0 Hz), 4.40 (s, 2 Hz).
Quantity
738 mg
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyridin-2-yl)methanamine dihydrochloride
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(3-Chloropyridin-2-yl)methanamine dihydrochloride
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Reactant of Route 6
(3-Chloropyridin-2-yl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.